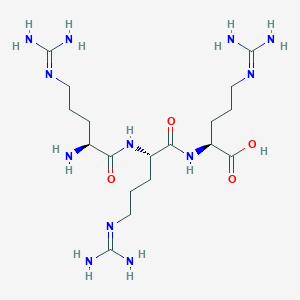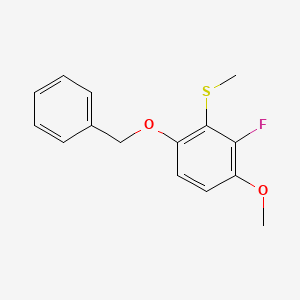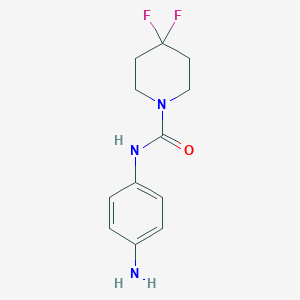
2-(oxan-4-yl)-4-(trifluoromethyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(oxan-4-yl)-4-(trifluoromethyl)-1H-imidazole is a synthetic organic compound characterized by the presence of an oxane ring and a trifluoromethyl group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxan-4-yl)-4-(trifluoromethyl)-1H-imidazole typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol or epoxide precursor under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3) in the presence of a base.
Imidazole Ring Formation: The imidazole ring can be formed through the condensation of a suitable diamine with a carbonyl compound, followed by cyclization under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(oxan-4-yl)-4-(trifluoromethyl)-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane derivatives, while reduction may produce reduced imidazole compounds.
Scientific Research Applications
2-(oxan-4-yl)-4-(trifluoromethyl)-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(oxan-4-yl)-4-(trifluoromethyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the imidazole ring can interact with biological targets such as enzymes or receptors. The oxane ring may contribute to the compound’s overall three-dimensional structure and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(oxan-4-yl)-1H-imidazole: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
4-(trifluoromethyl)-1H-imidazole: Lacks the oxane ring, which may affect its three-dimensional structure and binding affinity.
2-(oxan-4-yl)-4-methyl-1H-imidazole: Contains a methyl group instead of a trifluoromethyl group, which may influence its lipophilicity and metabolic stability.
Uniqueness
2-(oxan-4-yl)-4-(trifluoromethyl)-1H-imidazole is unique due to the combination of the oxane ring, trifluoromethyl group, and imidazole ring. This combination imparts distinct chemical properties, such as enhanced lipophilicity, metabolic stability, and potential bioactivity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C9H11F3N2O |
|---|---|
Molecular Weight |
220.19 g/mol |
IUPAC Name |
2-(oxan-4-yl)-5-(trifluoromethyl)-1H-imidazole |
InChI |
InChI=1S/C9H11F3N2O/c10-9(11,12)7-5-13-8(14-7)6-1-3-15-4-2-6/h5-6H,1-4H2,(H,13,14) |
InChI Key |
GXPLEQNWMSDJKK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=NC=C(N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



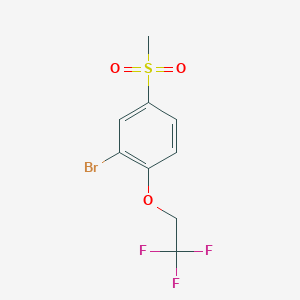
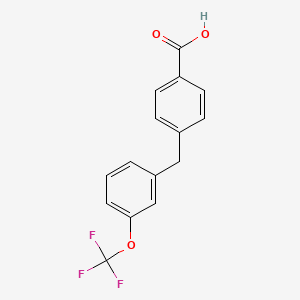

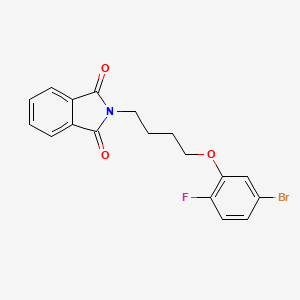
![N-[2-(trifluoromethoxy)phenyl]oxan-4-amine](/img/structure/B14765871.png)


